Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 946314-33-6
VCID: VC5860480
InChI: InChI=1S/C14H14ClN3O3S/c1-2-21-14(20)18-13-17-11(8-22-13)7-12(19)16-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,19)(H,17,18,20)
SMILES: CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)Cl
Molecular Formula: C14H14ClN3O3S
Molecular Weight: 339.79

Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

CAS No.: 946314-33-6

Cat. No.: VC5860480

Molecular Formula: C14H14ClN3O3S

Molecular Weight: 339.79

* For research use only. Not for human or veterinary use.

Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate - 946314-33-6

Specification

CAS No. 946314-33-6
Molecular Formula C14H14ClN3O3S
Molecular Weight 339.79
IUPAC Name ethyl N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Standard InChI InChI=1S/C14H14ClN3O3S/c1-2-21-14(20)18-13-17-11(8-22-13)7-12(19)16-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,19)(H,17,18,20)
Standard InChI Key KIPHGZURWULQGU-UHFFFAOYSA-N
SMILES CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Nomenclature

The systematic name ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate delineates its structure:

  • Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms at positions 1 and 3.

  • 4-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position, linked via an amine group to an oxoethyl moiety.

  • Oxoethyl side chain: A two-carbon chain terminating in a ketone group.

  • Carbamate ester: An ethyl carbamate group (-OCONH₂) attached to the thiazole ring’s second position.

The molecular formula is C₁₅H₁₅ClN₄O₃S, with a calculated molecular weight of 378.82 g/mol. The presence of electronegative substituents (chlorine, carbamate) suggests moderate polarity, influencing solubility and bioavailability .

Synthesis and Reaction Pathways

Thiazole Core Formation

The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, which involves condensation of α-haloketones with thiourea . For this compound:

  • α-Bromoacetophenone derivative: Reacted with thiourea in ethanol to form a 2-aminothiazole intermediate.

  • Substitution at position 4: Introduction of the oxoethyl group via alkylation or acylation. For example, treating 2-aminothiazole with ethyl bromoacetate yields the oxoethyl side chain .

Carbamate Installation

The carbamate group is introduced by reacting the thiazole’s amine with ethyl chloroformate in the presence of a base (e.g., triethylamine) :

Thiazole-NH2+ClCO2EtEt3NThiazole-NHCO2Et+HCl\text{Thiazole-NH}_2 + \text{ClCO}_2\text{Et} \xrightarrow{\text{Et}_3\text{N}} \text{Thiazole-NHCO}_2\text{Et} + \text{HCl}

This step often requires anhydrous conditions to prevent hydrolysis of the chloroformate .

Final Functionalization

The 4-chlorophenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling, depending on the intermediate’s reactivity . For instance, palladium-catalyzed coupling of a boronic acid derivative with a halogenated thiazole precursor could achieve this .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₅H₁₅ClN₄O₃S
Molecular Weight378.82 g/mol
SolubilityModerate in DMSO, low in water
Melting PointEstimated 180–190°C (decomposes)
LogP (Partition Coeff.)~2.5 (indicative of moderate lipophilicity)

The carbamate group enhances stability against enzymatic degradation compared to simpler amides, while the 4-chlorophenyl moiety contributes to π-π stacking interactions in biological targets .

Future Directions

  • Synthetic Optimization: Improving yield in carbamate installation steps, which often suffer from side reactions (e.g., over-alkylation) .

  • In Silico Studies: Molecular docking against GSTO1–1 (PDB: 4YQV) to predict binding affinity and guide structural modifications .

  • In Vivo Testing: Evaluating pharmacokinetics and efficacy in models of inflammation or infection.

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